4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine
Overview
Description
4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine is a complex organic compound with the molecular formula C18H18N4OS2 and a molecular weight of 370.49 g/mol . This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfanyl group at position 2, which is further connected to a 1,3,4-oxadiazole ring via a methylene bridge. The oxadiazole ring is substituted with a phenylprop-2-en-1-yl sulfanyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of the phenylprop-2-en-1-yl sulfanyl group: This step involves the reaction of the oxadiazole intermediate with phenylprop-2-en-1-yl thiol under suitable conditions.
Formation of the pyrimidine ring: The final step involves the condensation of the oxadiazole intermediate with 4,6-dimethyl-2-thiopyrimidine under basic conditions.
Industrial Production Methods
the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-dimethyl-2-{[(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}pyrimidine can be compared with other similar compounds:
4,6-dimethyl-2-mercaptopyrimidine: Lacks the oxadiazole and phenylprop-2-en-1-yl groups, making it less complex.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other substituents, affecting their properties and applications.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-13-11-14(2)20-17(19-13)25-12-16-21-22-18(23-16)24-10-6-9-15-7-4-3-5-8-15/h3-9,11H,10,12H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXPLLGCLBRBOG-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC=CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)SC/C=C/C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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